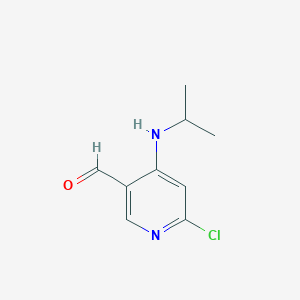
6-Chloro-4-(isopropylamino)nicotinaldehyde
Cat. No. B8763866
M. Wt: 198.65 g/mol
InChI Key: MJFZDRIOIJLJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08188113B2
Procedure details


Using the three-step procedure of Example C5, ethyl 4,6-dichloronicotinate (20 g, 91 mmol) and isopropylamine (60% in water, 18 g, 182 mmol) were converted to 6-chloro-4-(isopropylamino)nicotinaldehyde (16 g, 81% yield). 1H NMR (400 MHz, DMSO-d6): δ 9.82 (s, 1 H), 8.43-8.39 (m, 2 H), 6.83 (s, 1 H), 3.84 (m, 1 H), 1.17 (d, J=6.4 Hz, 6 H).


Yield
81%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([O:10]CC)=O)=[CH:6][N:5]=[C:4]([Cl:13])[CH:3]=1.[CH:14]([NH2:17])([CH3:16])[CH3:15]>>[Cl:13][C:4]1[CH:3]=[C:2]([NH:17][CH:14]([CH3:16])[CH3:15])[C:7]([CH:8]=[O:10])=[CH:6][N:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=NC=C1C(=O)OCC)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C=O)C(=C1)NC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
